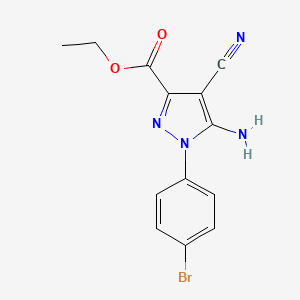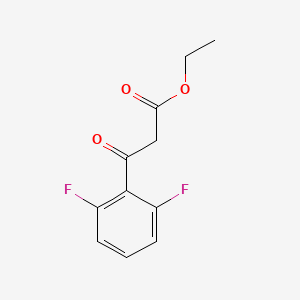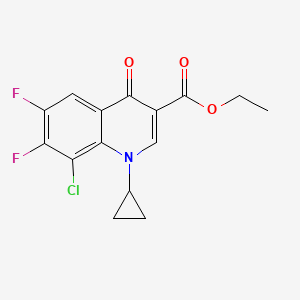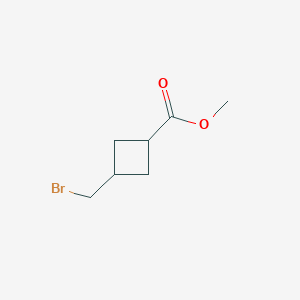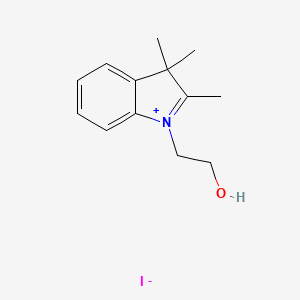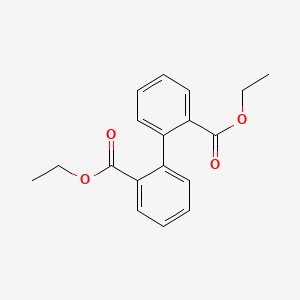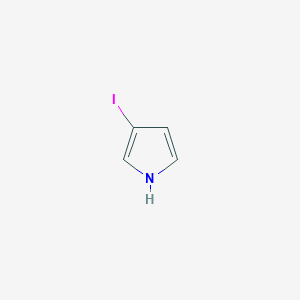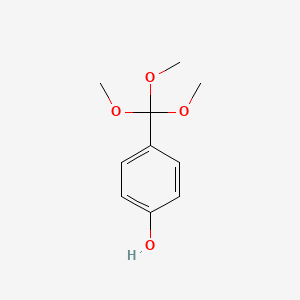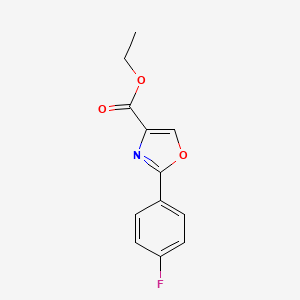
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
概要
説明
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10FNO3 . It is a type of oxazole, which is a class of organic compounds containing an oxazole ring, a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate consists of a fluorophenyl group attached to an oxazole ring, which is further connected to a carboxylate group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Catalytic Applications : Ethyl oxazole-4-carboxylate has been used in palladium-catalyzed alkenylation, benzylation, and alkylation reactions. These reactions are important for the synthesis of various organic compounds (Verrier, Hoarau, & Marsais, 2009).
Antimicrobial Activity : Certain derivatives, such as ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, have shown potential antimicrobial activities. These derivatives can be synthesized from ethyl piperazine-1-carboxylate and exhibit moderate antimicrobial activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Crystal Structure Analysis : The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been characterized, providing insights into the molecular structure and interactions of these compounds (Sapnakumari et al., 2014).
Synthesis of Oxazoles : Ethyl 2-chlorooxazole-4-carboxylate serves as an intermediate in the synthesis of various substituted oxazoles. These compounds are useful in organic and medicinal chemistry (Hodgetts & Kershaw, 2002).
Building Blocks for Synthetic Chemistry : Ethyl oxazole-4-carboxylates are key intermediates in the preparation of sp3-enriched 4,5-disubstituted oxazoles. They are useful as building blocks for further chemical transformations in synthetic and medicinal chemistry (Slobodyanyuk et al., 2019).
Synthesis of Chiral Compounds : Ethyl oxazole-4-carboxylate derivatives have been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. These chiral compounds have potential applications in the synthesis of bioactive molecules (Cox, Prager, & Svensson, 2003).
Cancer Research : Ethyl oxazole-4-carboxylate derivatives have been explored for their potential as inhibitors of VEGFR-2 and EGFR tyrosine kinases, suggesting their use as anti-cancer agents (Riadi et al., 2021).
Herbicide Synthesis : These compounds have been employed in the synthesis of the herbicide carfentrazone-ethyl, showcasing their utility in agricultural chemistry (Fan et al., 2015).
Fluorescent Probes : Certain derivatives, such as ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, have been developed as fluorescent probes for biothiol detection, demonstrating their application in analytical chemistry and diagnostics (Wang et al., 2017).
Safety And Hazards
特性
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZGKAXBLXDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569507 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate | |
CAS RN |
132089-42-0 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


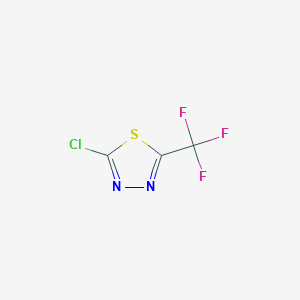
![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)
